molecular formula C15H27ClN2O3 B7933811 {2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

{2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B7933811
M. Wt: 318.84 g/mol
InChI Key: GTSMEMIOWCPCOG-UHFFFAOYSA-N
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Description

{2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a carbamic acid ester group, and a chloro-acetyl-ethyl-amino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with chloroacetyl chloride to introduce the chloro-acetyl group. The resulting intermediate is further reacted with tert-butyl chloroformate to form the final carbamic acid ester. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloro group or to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

{2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of {2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The chloro-acetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    {2-[(2-Bromo-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester: Similar structure but with a bromo group instead of a chloro group.

    {2-[(2-Iodo-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester: Similar structure but with an iodo group instead of a chloro group.

    {2-[(2-Fluoro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness

The uniqueness of {2-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloro-acetyl group allows for selective interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloroacetyl)-ethylamino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27ClN2O3/c1-5-18(13(19)10-16)12-9-7-6-8-11(12)17-14(20)21-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSMEMIOWCPCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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